An In-Depth Technical Guide to Methyl 4-(aminomethyl)-3-chlorobenzoate
An In-Depth Technical Guide to Methyl 4-(aminomethyl)-3-chlorobenzoate
Executive Summary
Methyl 4-(aminomethyl)-3-chlorobenzoate is a substituted aromatic ester possessing multiple functional groups that render it a highly versatile building block for organic synthesis. Its unique structure, featuring a primary amine, a methyl ester, and a chloro substituent on a benzene ring, provides several reactive sites for elaboration into more complex molecules. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, particularly within the domain of pharmaceutical and agrochemical research. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from established chemical principles and draws logical comparisons with structurally related, well-documented analogues to provide authoritative and actionable insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. Understanding these properties is the first step in designing synthetic routes and formulating experimental conditions.
Structural Clarification: It is critical to distinguish Methyl 4-(aminomethyl)-3-chlorobenzoate from its structural isomer, Methyl 4-amino-3-chlorobenzoate. The title compound features a methylene (-CH2-) bridge between the amine and the aromatic ring, which significantly influences its basicity, nucleophilicity, and steric profile compared to the direct aniline-type structure of its isomer.
-
IUPAC Name: Methyl 4-(aminomethyl)-3-chlorobenzoate
-
CAS Number: 940062-11-3[1]
-
Molecular Formula: C₉H₁₀ClNO₂
-
Molecular Weight: 200.63 g/mol
-
SMILES: COC(=O)C1=CC(Cl)=C(CN)C=C1
-
InChI Key: InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-7(4-11)8(10)5-6/h2-3,5H,4,11H2,1H3
Physicochemical Data Summary
Comprehensive experimental data for Methyl 4-(aminomethyl)-3-chlorobenzoate is not widely available in peer-reviewed literature. The following table includes computed properties and data from its close analogues, Methyl 4-(aminomethyl)benzoate and Methyl 4-amino-3-chlorobenzoate, to provide a scientifically grounded estimation of its properties.
| Property | Value (Predicted/Analogous) | Source/Rationale |
| Physical State | Solid / Crystalline Powder | Expected based on analogues. |
| Melting Point (°C) | Not available. (Analogue: 107-111 °C for Methyl 4-amino-3-chlorobenzoate[2]) | The presence of the flexible aminomethyl group may result in a different crystal packing and thus a different melting point compared to the aniline analogue. |
| Boiling Point (°C) | > 300 (Predicted) | High boiling point is expected due to molecular weight and polar functional groups. |
| Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. | Polarity of the ester and amine groups suggests solubility in polar organic solvents. Basicity of the amine allows for salt formation to increase aqueous solubility. |
| pKa (Conjugate Acid) | ~9.0 - 9.5 (Estimated) | The pKa of the benzylamine-type ammonium ion is typically lower than that of aliphatic amines but significantly higher than that of anilinium ions (~4.6). This is a key differentiator from its 4-amino isomer. |
Spectral Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While specific spectra for the title compound are not publicly cataloged, its key spectral features can be reliably predicted based on its functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic methylene protons (~4.0 ppm), a broad singlet for the amine protons (variable, ~1.5-2.5 ppm), and three distinct signals in the aromatic region (~7.4-8.0 ppm) corresponding to the three aromatic protons in a complex splitting pattern. For comparison, the ¹H NMR of Methyl 4-amino-3-chlorobenzoate shows aromatic protons at δ 7.70, 7.58, and 6.77, an amine signal at 6.24, and the methyl ester at 3.73 ppm in DMSO-d6.[3]
-
¹³C NMR: The carbon NMR would feature a carbonyl carbon (~166 ppm), aromatic carbons (between ~125-140 ppm), a methyl ester carbon (~52 ppm), and a benzylic methylene carbon (~45 ppm). The carbon attached to the chlorine atom would be expected around 130-135 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), C-O stretching (~1280 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 200/202, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). A prominent fragment would be the loss of the methoxy group (-OCH₃) to give a peak at m/z 169/171.
Synthesis and Reactivity
Plausible Synthetic Pathways
The synthesis of Methyl 4-(aminomethyl)-3-chlorobenzoate can be approached through several logical routes. A highly plausible method involves the esterification of the corresponding carboxylic acid, 4-(aminomethyl)-3-chlorobenzoic acid (CAS 165530-43-8), which is commercially available.[4]
Route: Fischer Esterification This standard acid-catalyzed reaction is a direct and efficient method. The primary amine must be protonated to prevent it from acting as a competing nucleophile.
Caption: Fischer esterification workflow for synthesizing the title compound.
Experimental Protocol: Fischer Esterification (Representative)
This protocol is adapted from established procedures for the esterification of similar amino acids and benzoates.[3][5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(aminomethyl)-3-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes). Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride (e.g., 0.1-1.2 eq) dropwise with stirring.
-
Causality Note: The acid protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. It also protects the amine group by converting it to the non-nucleophilic ammonium salt.
-
-
Heating: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Carefully dilute the residue with water and cool in an ice bath. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~8). Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).
-
Self-Validating Step: The neutralization deprotonates the ammonium salt to the free amine, rendering the product soluble in the organic phase. Complete extraction is confirmed by TLC analysis of the aqueous layer.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Reactivity Profile
The molecule's reactivity is governed by its three distinct functional groups:
-
Aminomethyl Group: A primary, benzyl-type amine that is a strong nucleophile and a moderate base. It readily undergoes acylation, alkylation, and reductive amination. Its nucleophilicity is key for building larger molecular scaffolds.
-
Methyl Ester Group: Susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions or converted to amides via aminolysis.[6][7]
-
Aromatic Ring: The chloro and aminomethyl substituents influence the ring's reactivity towards electrophilic aromatic substitution, although the conditions required are often harsh and may not be compatible with the other functional groups.
Applications in Drug Discovery and Development
Methyl 4-(aminomethyl)-3-chlorobenzoate is not an active pharmaceutical ingredient (API) itself but serves as a valuable intermediate or scaffold. Its utility stems from its trifunctional nature, allowing for sequential and regioselective modifications.
-
Scaffold for Library Synthesis: The distinct reactivity of the amine and ester groups allows for combinatorial derivatization. The amine can be reacted with a library of carboxylic acids (or acyl chlorides) while the ester can be reacted with a library of amines, rapidly generating a diverse set of compounds for high-throughput screening.
-
Intermediate for Targeted Therapeutics: The core structure can be found in more complex molecules. For instance, related 4-amino-3-chloro benzoate structures have been used to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[8] The aminomethyl group provides a flexible linker to introduce pharmacophores that can interact with specific binding pockets in target proteins.
-
Bioisosteric Replacement: The aminomethyl group can serve as a bioisostere for other functional groups, allowing chemists to fine-tune a lead compound's solubility, lipophilicity, and metabolic stability.
Caption: Role as a trifunctional scaffold for combinatorial chemistry.
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 4-(aminomethyl)-3-chlorobenzoate. Therefore, a conservative approach based on analogous compounds is required. The GHS classifications for Methyl 4-(aminomethyl)benzoate include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[9]
-
Hazard Statements (Anticipated): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
-
PubChem. Methyl 3-Amino-4-chlorobenzoate. [Link]
-
ACS Publications. Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. [Link]
-
ACS Publications. Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. [Link]
-
PubChem. Methyl 4-(aminomethyl)benzoate. [Link]
-
ResearchGate. Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. [Link]
- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Google Patents. Process for preparing methyl 4-(aminomethyl)
-
PubChem. Methyl 4-chlorobenzoate. [Link]
-
PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
-
Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]
-
Stenutz. methyl 4-amino-3-chlorobenzoate. [Link]
-
Arctom Scientific. 4-(Aminomethyl)-3-chlorobenzoic acid. [Link]
Sources
- 1. 940062-11-3|Methyl 4-(aminomethyl)-3-chlorobenzoate|BLD Pharm [bldpharm.com]
- 2. methyl 4-amino-3-chlorobenzoate [stenutz.eu]
- 3. METHYL 4-AMINO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]
